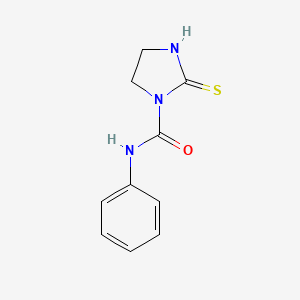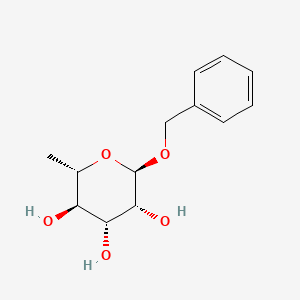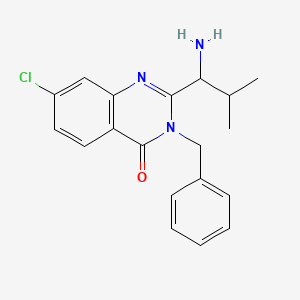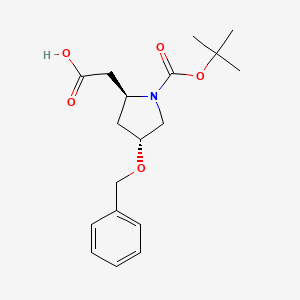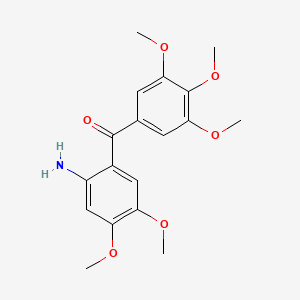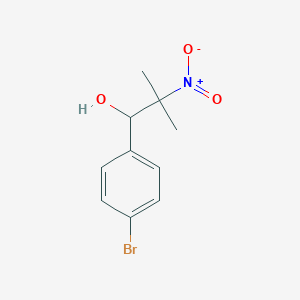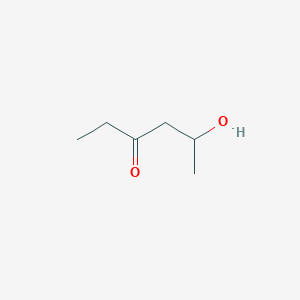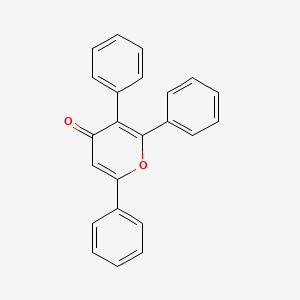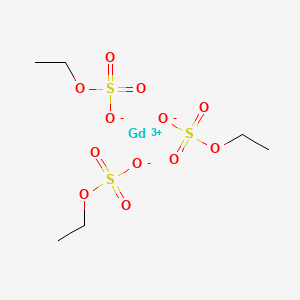
Gadolinium ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium ethyl sulfate is a chemical compound that features gadolinium, a rare-earth metal from the lanthanide series, combined with ethyl sulfate. Gadolinium is known for its unique magnetic properties and is used in various high-tech applications. This compound, in particular, is noted for its extremely low noise characteristics, making it valuable in specific scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium ethyl sulfate typically involves the reaction of gadolinium oxide or gadolinium chloride with ethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity gadolinium salts and ethyl sulfate, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: Gadolinium in the compound can be oxidized to form gadolinium oxide.
Reduction: The compound can be reduced under specific conditions to yield gadolinium metal.
Substitution: Ethyl sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Gadolinium oxide.
Reduction: Gadolinium metal.
Substitution: Various gadolinium-organic complexes depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Gadolinium ethyl sulfate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s paramagnetic properties.
Industry: Utilized in the development of low-noise amplifiers and other electronic components.
Wirkmechanismus
The mechanism of action of gadolinium ethyl sulfate is primarily related to the magnetic properties of gadolinium. Gadolinium has seven unpaired electrons, which makes it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of water protons in tissues, enhancing the contrast of the images. The compound’s effects are mediated through its interaction with magnetic fields and its ability to alter the relaxation times of nearby nuclei .
Vergleich Mit ähnlichen Verbindungen
- Gadolinium chloride
- Gadolinium oxide
- Gadolinium nitrate
Comparison: Gadolinium ethyl sulfate is unique due to its extremely low noise characteristics, which are not as pronounced in other gadolinium compounds. This makes it particularly valuable in applications requiring high signal-to-noise ratios, such as in certain types of amplifiers and electronic components. Additionally, its specific magnetic properties make it a preferred choice for certain MRI applications .
Eigenschaften
CAS-Nummer |
3368-34-1 |
|---|---|
Molekularformel |
C2H6GdO4S |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
ethyl hydrogen sulfate;gadolinium |
InChI |
InChI=1S/C2H6O4S.Gd/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChI-Schlüssel |
CPBXTXXRQRMWNE-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Gd+3] |
Kanonische SMILES |
CCOS(=O)(=O)O.[Gd] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
